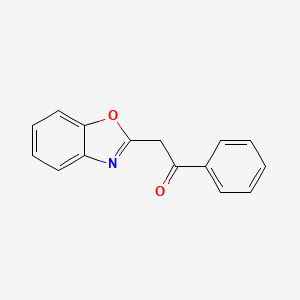

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone

Description

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-phenylethanone |

InChI |

InChI=1S/C15H11NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |

InChI Key |

KUIQCYQBUYETLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 2-Mercaptobenzoxazole and α-Bromoacetophenone

Sodium Carbonate-Mediated Synthesis in Ethanol/Water

A widely reported method involves the reaction of 2-mercaptobenzoxazole with α-bromoacetophenone under alkaline conditions. In this protocol, sodium carbonate (4.5 mmol) is added to a stirred solution of 2-mercaptobenzoxazole (3 mmol) in a 1:1 mixture of ethanol and water (30 mL total). After 30 minutes of stirring at room temperature, α-bromoacetophenone (3 mmol) is introduced, and the reaction proceeds for 1 hour. The product precipitates upon acidification with 1M hydrochloric acid and is purified via recrystallization using petroleum ether. Key advantages of this method include:

- Short reaction time (1 hour)

- Ambient temperature conditions

- High purity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Insight : The base deprotonates the thiol group of 2-mercaptobenzoxazole, generating a thiolate ion that undergoes nucleophilic substitution at the α-carbon of phenacyl bromide.

Potassium Carbonate-Assisted Synthesis in Dry Acetone

An alternative approach employs anhydrous potassium carbonate in dry acetone under reflux conditions. Equimolar quantities of 2-mercaptobenzoxazole and α-bromoacetophenone are combined with potassium carbonate, and the mixture is refluxed for 12 hours. The product is isolated by filtration and recrystallized from ethanol. This method offers:

- Enhanced solubility of reactants in acetone

- Higher yields due to prolonged heating (12 hours)

- Reduced side reactions from water-sensitive intermediates.

Table 1. Comparison of Key Reaction Parameters

Benzoxazole Ring Formation and Stability Considerations

While the aforementioned methods assume pre-synthesized 2-mercaptobenzoxazole, its preparation is critical to the overall process. 2-Mercaptobenzoxazole is typically derived from o-aminophenol and carbon disulfide under alkaline conditions. For example, treatment of o-aminophenol with carbon disulfide and potassium hydroxide in ethanol yields the thiol precursor via cyclization.

Key Stability Notes :

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Deviations and Byproduct Formation

In cases where stoichiometric imbalances occur, competing reactions may produce:

Industrial-Scale Adaptation and Optimization

For large-scale synthesis, continuous flow reactors are recommended to:

- Minimize reaction time through efficient heat transfer

- Improve yield by reducing oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various electrophiles or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Employed in the development of fluorescent probes for imaging and sensing applications.

Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the production of polymers, dyes, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzoxazole vs. Benzothiazole

Replacing oxygen with sulfur in benzothiazole (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone) increases lipophilicity and electron-withdrawing effects due to sulfur’s larger atomic size and polarizability. Benzothiazole derivatives are pivotal in synthesizing β-keto-sulfones for organic reactions but show reduced antifungal potency compared to benzoxazoles .

Benzoxazole vs. Benzimidazole

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone features a benzimidazole ring with a chloro substituent. The additional nitrogen atom in benzimidazole enhances hydrogen-bonding capacity, improving interactions with biological targets. Such derivatives demonstrate anticancer activity, with compound 3c (2-(2-acetyl-1H-benzimidazol-1-yl)-1-phenylethanone) showing efficacy comparable to melphalan against cancer cell lines .

Benzoxazole vs. Triazole/Imidazole

Triazole derivatives (e.g., compound EB in ) exhibit distinct electronic profiles due to their smaller, nitrogen-rich rings. These compounds often display enhanced solubility and metabolic stability.

Table 1: Heterocyclic Ring Comparison

Substituent Effects

Substituents on the phenyl or heterocyclic rings modulate bioactivity and reactivity:

Halogen Substituents

Bromo or chloro groups (e.g., 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone) enhance antifungal activity by increasing electrophilicity and membrane permeability. Compound 5d (4-bromo derivative) achieves MIC = 16 µg/mL against C. albicans . In contrast, trichlorophenyl derivatives (e.g., 5i, 5k) show reduced efficacy against C. glabrata (%R = 53.0 ± 3.5), highlighting substituent-dependent selectivity .

Sulfanyl vs. Carbonyl Linkers

The sulfanyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone derivatives facilitates redox activity and membrane transport inhibition, as seen in their pleiotropic antifungal mechanisms . Non-sulfanyl analogues, such as 2-(cyclohex-2-en-1-yl)-1-phenylethanone, lack such activity, emphasizing the critical role of the sulfanyl moiety .

Table 2: Substituent Impact on Activity

Antifungal vs. Anticancer Activity

Benzoxazole derivatives primarily target fungal membranes by perturbing sterol biosynthesis and inhibiting efflux pumps (e.g., Rho123 tracker inhibition) . In contrast, benzimidazole derivatives like 3c induce apoptosis in cancer cells via mitochondrial respiration inhibition and DNA intercalation .

Synergy with Commercial Drugs

Benzoxazoles exhibit comparable efficacy to azoles (e.g., fluconazole) by dual mechanisms: ergosterol synthesis blockade and membrane permeabilization, without cross-resistance to amphotericin B . Benzimidazoles, however, show synergy with cisplatin in anticancer regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.